molecular formula C17H17FN4O2S B2774278 4-[2-(Benzylsulfanyl)acetyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one CAS No. 2320926-41-6

4-[2-(Benzylsulfanyl)acetyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one

Cat. No.: B2774278
CAS No.: 2320926-41-6
M. Wt: 360.41
InChI Key: PUZVKNCDMQYHNE-UHFFFAOYSA-N
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Description

4-[2-(Benzylsulfanyl)acetyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Benzylsulfanyl)acetyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one typically involves multiple steps, including the formation of the piperazine ring, the introduction of the benzylsulfanyl group, and the attachment of the fluoropyrimidine moiety. Common synthetic routes may involve:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-[2-(Benzylsulfanyl)acetyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one can undergo various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the piperazine ring can be reduced to form alcohols.

    Substitution: The fluoropyrimidine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Mechanism of Action

The mechanism of action of 4-[2-(Benzylsulfanyl)acetyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mixed-type inhibition involves both competitive and non-competitive mechanisms.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(Benzylsulfanyl)acetyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one is unique due to its specific combination of a benzylsulfanyl group and a fluoropyrimidine moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research in medicinal chemistry and antimicrobial studies.

Properties

IUPAC Name

4-(2-benzylsulfanylacetyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN4O2S/c18-14-8-19-17(20-9-14)22-7-6-21(10-15(22)23)16(24)12-25-11-13-4-2-1-3-5-13/h1-5,8-9H,6-7,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUZVKNCDMQYHNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1C(=O)CSCC2=CC=CC=C2)C3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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